- Process for preparing 7-aminocephalosporanic acid without chloroalkane byproducts, Czechoslovakia, , ,

Cas no 957-68-6 (7-Aminocephalosporanic acid)

L'acido 7-aminocefalosporanico (7-ACA) è un intermedio chiave nella sintesi di antibiotici cefalosporinici. Questo composto β-lattamico presenta un nucleo centrale stabile, che consente modifiche chimiche selettive nei gruppi R1 e R2 per produrre derivati con spettro d'azione ampliato. La sua struttura di base conferisce resistenza alle β-lattamasi, migliorando l'efficacia contro batteri Gram-positivi e Gram-negativi. Nella produzione industriale, il 7-ACA viene ottenuto attraverso processi enzimatici o chimici da cefalosporina C, garantendo elevata purezza (>98%) e resa ottimizzata. La versatilità del 7-ACA come precursore permette lo sviluppo di cefalosporine di terza e quarta generazione con migliori proprietà farmacocinetiche e minori effetti collaterali.

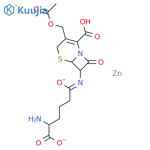

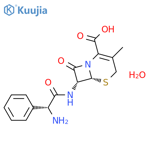

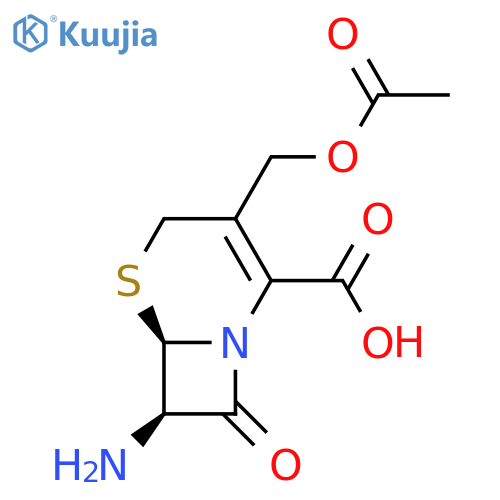

7-Aminocephalosporanic acid structure

Nome del prodotto:7-Aminocephalosporanic acid

7-Aminocephalosporanic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Aminocephalosporanic acid

- (6r,7s)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,TRANS)-3-[(ACETYLOXY)METHYL]-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]-OCT-2-CARBOXYLID ACID

- 7-Amino

- 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-amino-8-oxo-, (6R,7R)-

- 7-AMINO CEPHALOSPORIC ACID

- 7-AMINOCEPHALOSPORANIC ACID (7-ACA)

- 7-ACA (7-AMINOCEPHALOSPORANIC ACID)

- 7-AMINOCEPHALOSPORIC ACID (7-ACA)

- 7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid

- 7-Amino-3-acetoxymethyl-D3-cephem-4-carboxylic acid

- 7b-Amino-3-acetoxymethylcephemcarboxylic acid

- (6R,7R)-7-Amino-3-[(acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (7R)-3-Acetyloxymethyl-7-aminocepham-3-ene-4-carboxylic acid

- 7-ACA

- 7-ACS

- 7-Aminocephalsporanic acid

- 7beta-aminocephalosporanic acid

- 7-Aminocephalosporinic acid

- (7R)-7-aminocephalosporanic acid

- (7R)-7-Aminocephalosporanate

- Cephalosporanic acid, 7-amino

- (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 9XI67897RG

- (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- DSSTox_CID_25342

- DSSTox_RID_80810

- DSSTox_GSID_45342

- 3-ac

- (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, (6R-trans)- (ZCI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(hydroxymethyl)-8-oxo-, acetate (ester) (8CI)

- 3-(Acetoxymethyl)-7-aminocephem-4-carboxylic acid

- 3-Acetoxymethyl-7-aminoceph-3-em-4-carboxylic acid

- 3-Acetoxymethyl-7β-aminoceph-3-em-4-carboxylic acid

- 7-Amino-3-acetoxymethyl-Δ3-cephem-4-carboxylic acid

- 7β-Amino-3-acetoxymethylcephemcarboxylic acid

- 7β-Aminocephalosporanic acid

- Silicon dioxide

- Cefazolin Sodium Imp. E (EP): (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

-

- MDL: MFCD00005177

- Inchi: 1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1

- Chiave InChI: HSHGZXNAXBPPDL-HZGVNTEJSA-N

- Sorrisi: C(C1=C(COC(=O)C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O

- BRN: 622638

Proprietà calcolate

- Massa esatta: 272.04700

- Massa monoisotopica: 272.047

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 18

- Conta legami ruotabili: 4

- Complessità: 461

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 135

- XLogP3: -4

Proprietà sperimentali

- Colore/forma: Corpo cristallino

- Densità: 1.4667 (rough estimate)

- Punto di fusione: >300 °C (lit.)

- Punto di ebollizione: 560.6 °C at 760 mmHg

- Punto di infiammabilità: 292.9 °C

- Indice di rifrazione: 1.5650 (estimate)

- Stabilità/Periodo di validità: Hygroscopic

- PSA: 135.23000

- LogP: -0.23120

- Attività ottica: [α]19/D +90°, c = 0.5 in KH2PO4/trace NaOH

- Rotazione specifica: 94 º (c=0.5, KH2PO4, PH 7)

- Solubilità: Non determinato

- Merck: 434

7-Aminocephalosporanic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H317,H334

- Dichiarazione di avvertimento: P261,P280,P342+P311

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 42/43

- Istruzioni di sicurezza: S22; S36/37; S24/25; S36; S26

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Frasi di rischio:R42/43; R36/37/38; R20/21/22

7-Aminocephalosporanic acid Dati doganali

- CODICE SA:2934996000

- Dati doganali:

China Customs Code:

2934996000Overview:

2934996000. 7-Phenylacetamide-3-Chloromethyl-4-Cephalosporanic acid p-methoxybenzyl ester\7-Aminocephalosporanic acid\7-Aminodeacetoxycephalosporanic acid. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934996000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:6.0%. General tariff:20.0%

7-Aminocephalosporanic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A183629-500g |

(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

957-68-6 | 98% | 500g |

$179.0 | 2025-02-19 | |

| Enamine | EN300-130700-0.05g |

(6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

957-68-6 | 95% | 0.05g |

$19.0 | 2023-05-06 | |

| abcr | AB144051-10 g |

7-Aminocephalosporanic acid , 96%; . |

957-68-6 | 96% | 10 g |

€77.40 | 2023-07-20 | |

| Apollo Scientific | BIA4007-10g |

7-Aminocephalosporanic acid |

957-68-6 | 10g |

£55.00 | 2025-02-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800132-5g |

7-Aminocephalosporanic acid |

957-68-6 | 97% | 5g |

¥66.00 | 2022-09-29 | |

| eNovation Chemicals LLC | D690438-500g |

7-Aminocephalosporanic Acid |

957-68-6 | 95% | 500g |

$195 | 2024-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017846-1g |

7-Aminocephalosporanic acid |

957-68-6 | 97% | 1g |

¥27 | 2024-07-19 | |

| Chemenu | CM256001-500g |

7-Aminocephalosporanic acid |

957-68-6 | 98% | 500g |

$252 | 2021-08-04 | |

| Chemenu | CM256001-1000g |

7-Aminocephalosporanic acid |

957-68-6 | 98% | 1000g |

$393 | 2024-07-18 | |

| BioAustralis | BIA-A2591-5 mg |

Aminocephalosporanic acid, 7- |

957-68-6 | >95% by HPLC | 5mg |

$697.00 | 2023-07-10 |

7-Aminocephalosporanic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Triethylamine , N,N-Dimethylaniline Solvents: Chloroform

1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride

1.3 Reagents: Methanol

1.4 Reagents: Water Solvents: Water

1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride

1.3 Reagents: Methanol

1.4 Reagents: Water Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 60 min, pH 8.0, 25 °C

Riferimento

- Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid, Biotechnology and Bioengineering, 1995, 46(6), 510-13

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase

Riferimento

- Chemoenzymic one-pot synthesis of cefazolin from cephalosporin C in fully aqueous medium, involving three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase and penicillin G acylase, Tetrahedron Letters, 1997, 38(26), 4693-4696

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium bisulfite ; pH 7, rt; 80 min, pH 8.3, rt → 14 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.3

Riferimento

- Preparation method of 7-aminocephalosporanic acid (7-ACA) with low content of maximum unknown single impurity, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Dicyclohexylamine , Benzoylhydrazine Solvents: Dimethylformamide

Riferimento

- Chemical acetylation of desacetyl-cephalosporins, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ammonia ; pH 9, 4 °C

Riferimento

- Cloning and sequence of glutaryl cephalosporin amidase from Pseudomonas diminuta BS-203 and use of the amidase for the preparation of 7-aminocephalosporanic acid, World Intellectual Property Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase , LH-EP Solvents: Water ; 20 min, pH 8.5, 25 °C

Riferimento

- One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase, Biochemical Engineering Journal, 2015, 95, 1-8

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: D-Amino acid oxidase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 3.5 h, pH 7.5, 28 °C

Riferimento

- Enzymic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized D-amino acid oxidase and glutaryl-7-ACA acylase, Applied Biochemistry and Biotechnology, 1998, 73(2-3), 257-268

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine , Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation and use of 7-[(2-carboalkoxy-1-methylethenyl)amino]-3-hydroxymethyl-3-cephem-4-arboxylic acids, United States, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Hexadecyltrimethylammonium bromide , D-Amino acid oxidase , Catalase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 2.5 h, pH 7.5, 28 °C

Riferimento

- Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid in the absence of hydrogen peroxide, World Journal of Microbiology & Biotechnology, 2010, 26(1), 145-152

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase Solvents: Water

Riferimento

- Modulation of penicillin acylase properties via immobilization techniques: one-pot chemoenzymatic synthesis of cephamandole from cephalosporin C, Bioorganic & Medicinal Chemistry Letters, 2001, 11(18), 2429-2432

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase , Carboxyl esterase Solvents: Water ; 2.5 h, pH 8, 25 °C; pH 4.5

Riferimento

- One-pot Chemoenzymic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium., Journal of Organic Chemistry, 1997, 62(26), 9099-9106

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water

Riferimento

- New use of Alcaligenes faecalis penicillin G acylase, European Patent Organization, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Ammonium carbonate , Ammonium bicarbonate , Ammonia Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; pH 8.5, 25 °C

Riferimento

- Method for preparing 7-aminocephalosporanic acid from cephalosporin C catalyzed with cephalosporin C acylase in ammonium bicarbonate and/or ammonium carbonate aqueous solution, China, , ,

7-Aminocephalosporanic acid Raw materials

- Zinc,[3-[(acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylato(2-)]-(9CI)

- Cephalexin

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-7-[(4-carboxy-1-oxobutyl)amino]-8-oxo-, (6R,7R)-

- 7-Amino-deacetylcephalosporanic Acid

- 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid

7-Aminocephalosporanic acid Preparation Products

7-Aminocephalosporanic acid Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:957-68-6)7-Aminocephalosporanic acid

Numero d'ordine:A845463

Stato delle scorte:in Stock/in Stock

Quantità:1kg/500g

Purezza:99%/99%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06

Prezzo ($):274.0/161.0

7-Aminocephalosporanic acid Letteratura correlata

-

Chaoqiang Xiao,Xia Zhang,Wei Wang,Xiuyun Yang,Ying Sun,Weifeng Zhang,Shuwang He,Jie Yang,Zhihua Lv,Changqin Hu Anal. Methods 2023 15 639

-

Refaat B. Hamed,J. Ruben Gomez-Castellanos,Luc Henry,Christian Ducho,Michael A. McDonough,Christopher J. Schofield Nat. Prod. Rep. 2013 30 21

-

Mbongeni Shungube,Ayanda K. Hlophe,Letisha Girdhari,Victor T. Sabe,Byron B. Peters,Nakita Reddy,Kehinde F. Omolabi,Lloyd Chetty,Thilona Arumugam,Anil Chuturgoon,Hendrik G. Kruger,Per I. Arvidsson,Hua-Li Qin,Tricia Naicker,Thavendran Govender RSC Adv. 2023 13 18991

-

Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233

-

Weiwen Huang,Yichen Wang,Lumei Wang,Chaoqiang Pan,Guoqing Shen Anal. Methods 2021 13 90

957-68-6 (7-Aminocephalosporanic acid) Prodotti correlati

- 10206-21-0(Cefacetrile)

- 68090-55-1((6R,7S)-3-(acetyloxymethyl)-7-azaniumyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

- 1351630-77-7(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-2-hydroxy-2-(naphthalen-1-yl)ethylethanediamide)

- 1645403-45-7(4-Chloro-β-(2-propyn-1-ylamino)benzeneethanol)

- 51925-39-4(2-(benzylamino)cyclohexan-1-ol)

- 2090533-28-9(2-Propanone, 1-(2,7-dimethylpyrido[2,3-d]pyrimidin-6-yl)-)

- 1261843-42-8(4-(4-(Difluoromethoxy)-2-hydroxybenzoyl)pyridine)

- 2229092-82-2(tert-butyl N-1-(2,6-dichloro-4-methylpyridin-3-yl)-2-oxoethylcarbamate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:957-68-6)7-Aminocephalosporanic acid

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:957-68-6)7-Aminocephalosporanic acid

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta